ethyl 5-nitro-1H-pyrazole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-nitro-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-2-13-6(10)4-3-5(8-7-4)9(11)12/h3H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZZJCBTYCCHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361574 | |
| Record name | ethyl 5-nitro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39846-84-9 | |
| Record name | Ethyl 5-nitro-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39846-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 5-nitro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39846-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl 5 Nitro 1h Pyrazole 3 Carboxylate and Analogues
Classical Synthetic Approaches
The traditional synthesis of ethyl 5-nitro-1H-pyrazole-3-carboxylate and related pyrazole (B372694) derivatives relies on two principal reaction types: the formation of the pyrazole ring via cyclocondensation and the subsequent introduction of a nitro group through electrophilic substitution. These methods have been refined over time to improve yields and regioselectivity.
Cyclocondensation Reactions
The construction of the pyrazole ring is most commonly achieved through the reaction of a hydrazine (B178648) derivative with a molecule containing two electrophilic centers, typically separated by a single carbon atom. This approach allows for the direct formation of the five-membered heterocyclic ring.
The reaction of hydrazines with various carbonyl compounds is a versatile method for pyrazole synthesis. The nature of the carbonyl system dictates the substitution pattern of the resulting pyrazole. Generally, the reaction proceeds via a condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
A notable example involves the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives. This process begins with the reaction of diethyl oxalate (B1200264) with an acetophenone (B1666503) derivative in the presence of sodium ethoxide to form a substituted ethyl-2,4-dioxo-4-phenylbutanoate derivative. This intermediate, a 1,3-dicarbonyl compound, is then treated with hydrazine hydrate (B1144303) in glacial acetic acid to yield the desired ethyl 5-(substituted)-1H-pyrazole-3-carboxylate. nih.gov
| Reactant 1 | Reactant 2 | Intermediate | Product |
| Diethyl oxalate | Acetophenone derivative | Ethyl-2,4-dioxo-4-phenylbutanoate derivative | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate |
| Hydrazine hydrate | Ethyl-2,4-dioxo-4-phenylbutanoate derivative | - | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate |
The condensation of hydrazines with 1,3-dicarbonyl compounds is a cornerstone of pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. nih.gov This method is widely applicable and can be used to produce a variety of substituted pyrazoles. The reaction of a 1,3-diketone with hydrazine initially forms a mixture of regioisomers if the diketone is unsymmetrical. mdpi.com The regioselectivity of this reaction can be influenced by the steric and electronic properties of the substituents on the 1,3-dicarbonyl compound and the reaction conditions, with the use of fluorinated alcohols as solvents showing improved regioselectivity in some cases. acs.org For the synthesis of pyrazole-3-carboxylates, a β-ketoester is a common starting material. nih.gov
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Product |
| Unsymmetrical 1,3-diketone | Hydrazine | Ethanol (B145695) | Mixture of regioisomeric pyrazoles |
| Fluorinated 1,3-diketone | Methylhydrazine | 2,2,2-Trifluoroethanol | Improved yield of single regioisomer |
The reaction between hydrazine derivatives and acetylenic ketones provides another route to substituted pyrazoles. This cyclocondensation can, however, result in the formation of two regioisomeric pyrazoles, and their separation can be challenging. mdpi.comresearchgate.net The reaction proceeds through a nucleophilic attack of the hydrazine on the acetylenic ketone, followed by cyclization and tautomerization to the stable pyrazole ring.
Nitration Reactions for Introducing Nitro Groups
To obtain this compound, a nitro group must be introduced onto the pyrazole ring. This is typically achieved through an electrophilic aromatic substitution reaction.
The nitration of pyrazoles is a common method for the synthesis of nitropyrazole derivatives. The pyrazole ring is susceptible to electrophilic attack, and the position of nitration is influenced by the substituents already present on the ring. A standard method for the nitration of aromatic compounds involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. stmarys-ca.edumasterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyrazole ring. masterorganicchemistry.com Other nitrating agents, such as nitric acid in acetic anhydride (B1165640), have also been employed. semanticscholar.org The nitration of pyrazole itself can lead to a mixture of products, including 3-nitropyrazole and 4-nitropyrazole, with the reaction conditions playing a crucial role in the product distribution. For pyrazole-3-carboxylates, the ester group acts as a deactivating group, directing the incoming nitro group to the 5-position of the pyrazole ring.
| Pyrazole Derivative | Nitrating Agent | Product |
| Pyrazole | Nitric acid / Sulfuric acid | Mixture of 3-nitropyrazole and 4-nitropyrazole |
| 1-Phenylpyrazole | Nitric acid / Acetic anhydride | 1-Phenyl-4-nitropyrazole |
| Ethyl 1H-pyrazole-3-carboxylate | Nitric acid / Sulfuric acid | This compound |
Nitration of 3,5-Dimethylpyrazole (B48361)
The nitration of pyrazole rings is a key step in the synthesis of many nitro-substituted analogues. The direct nitration of 3,5-dimethylpyrazole, for instance, yields 3,5-dimethyl-4-nitropyrazole. This reaction is typically carried out using a nitrating agent, and research has shown that a combination of nitric acid and trifluoroacetic anhydride can be effective for nitrating various five-membered heterocycles. researchgate.net In one study, the nitration of 3,5-dimethylpyrazole specifically resulted in a 76% yield of the 4-nitro product. semanticscholar.org This process underscores a reliable method for introducing a nitro group onto the pyrazole core, which is a crucial feature of the target compound's analogues.
Esterification Techniques
The conversion of a pyrazole carboxylic acid to its corresponding ethyl ester, such as this compound, is a critical esterification step. Generally, pyrazole-3-carboxylic acids can be converted into various derivatives, including esters. researchgate.net One common method involves activating the carboxylic acid, for example, by converting it to an acid chloride. This intermediate can then react with an alcohol, like ethanol, to form the desired ester. This approach has been used to synthesize various pyrazole esters from their corresponding carboxylic acids. dergipark.org.tr Another synthetic route to obtaining ethyl pyrazole carboxylates involves the cyclocondensation of intermediates like substituted ethyl-2,4-dioxo-4-phenyl butanoate derivatives with hydrazine hydrate in the presence of glacial acetic acid. nih.gov
Regioselective Synthesis Strategies
Achieving the desired arrangement of substituents on the pyrazole ring, or regioselectivity, is a significant challenge in synthetic chemistry. For N-substituted pyrazoles, the reaction of monosubstituted hydrazines with 1,3-dielectrophiles is a common preparative method. acs.orglookchem.com However, this can often lead to a mixture of regioisomers, necessitating the development of more controlled synthetic strategies.
Controlling N1-Substitution Patterns
Controlling the substitution at the N1 position of the pyrazole ring is essential for creating specific isomers. A systematic study has demonstrated that regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles can be successfully achieved using a potassium carbonate base in a dimethyl sulfoxide (B87167) (DMSO) solvent system. acs.orglookchem.comnih.gov This method has been shown to be effective for a range of substrates, providing good to excellent yields of the N1-substituted product. acs.orglookchem.com The regioselectivity is often governed by steric hindrance, with the substituent preferentially adding to the less hindered nitrogen atom. acs.orglookchem.com
Cyclocondensation of Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with Monosubstituted Hydrazines
A highly effective and regioselective method for synthesizing N1-substituted-4-nitropyrazole-5-carboxylates has been developed, which are structurally related to the target compound. rsc.org This method involves the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with various monosubstituted hydrazines. rsc.org The reaction proceeds with excellent regioselectivity and produces good yields. rsc.org The choice of solvent was found to have an impact on the regioselectivity of the cyclocondensation. rsc.org This strategy provides a direct and efficient route to specifically substituted nitropyrazole esters.
Below is a table summarizing the yields for the synthesis of various N1-substituted-4-nitropyrazole-5-carboxylates using this cyclocondensation method.
| R Group of Hydrazine | Product | Yield (%) |
| Methyl | Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | 85 |
| Ethyl | Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | 82 |
| Propyl | Ethyl 1-propyl-4-nitro-1H-pyrazole-5-carboxylate | 78 |
| Phenyl | Ethyl 1-phenyl-4-nitro-1H-pyrazole-5-carboxylate | 90 |
| 4-Chlorophenyl | Ethyl 1-(4-chlorophenyl)-4-nitro-1H-pyrazole-5-carboxylate | 88 |
This table is generated based on representative data for this type of reaction and is for illustrative purposes.
Green Chemistry Approaches in Pyrazole Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly, or "green," synthetic methods in chemistry. sci-hub.se For pyrazole synthesis, this includes the use of techniques like microwave-assisted synthesis, which can reduce reaction times, energy consumption, and the use of hazardous solvents. sci-hub.sersc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. rsc.org This technique utilizes microwave irradiation to heat reactions, which can dramatically accelerate reaction rates and often leads to higher yields compared to conventional heating methods. rsc.orggsconlinepress.com The synthesis of various pyrazole derivatives has been successfully achieved using microwave irradiation, often in more environmentally benign solvents or even under solvent-free conditions. lookchem.comrsc.org For example, the cyclocondensation reaction of carbohydrazide (B1668358) derivatives with 2,4-pentanedione in ethanol was accomplished in just 3-5 minutes using a microwave oven, resulting in yields of 82-98%. rsc.org Similarly, other pyrazole derivatives have been synthesized in 7-10 minutes with yields ranging from 68-86% under microwave conditions. rsc.org
The following table compares reaction times and yields for a representative pyrazole synthesis using conventional heating versus microwave-assisted methods.
| Synthesis Method | Reaction Time | Yield (%) |
| Conventional Heating | 8-12 hours | 65 |
| Microwave-Assisted | 5-10 minutes | 85-95 |
This table is generated based on typical comparative data for these methods and is for illustrative purposes.
Ultrasound-Assisted Synthesis
Ultrasound-assisted organic synthesis has emerged as a significant green chemistry technique, often leading to higher product yields, shorter reaction times, and reduced energy consumption compared to conventional heating methods. nih.govrsc.org The application of high-frequency sound waves (typically 20-100 kHz) facilitates chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This phenomenon generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.gov
In the synthesis of pyrazole derivatives, ultrasound irradiation has been effectively used to promote the condensation reaction between hydrazine derivatives and β-keto esters, key precursors for compounds structurally related to this compound. For instance, the synthesis of various pyrazolone (B3327878) derivatives was achieved in good to excellent yields (82-96%) within very short reaction times (2-5 minutes) under solvent-free conditions using ultrasound. researchgate.net This represents a substantial improvement over conventional methods which often require prolonged heating. researchgate.net The efficiency of ultrasound is also highlighted in multicomponent reactions; the synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water under ultrasonic irradiation resulted in excellent yields (up to 92%) in approximately 35 minutes. nih.gov
Research has demonstrated that reaction parameters such as solvent, temperature, and ultrasound power output can be optimized to maximize yield and minimize reaction time. nih.gov A comparative study on the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine showed a dramatic rate enhancement under ultrasound irradiation compared to conventional heating, along with improved yields. asianpubs.org
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Pyrazolone Derivatives Data derived from analogous pyrazolone syntheses.
| Entry | Reactants | Method | Time | Yield (%) | Reference |
| 1 | Ethyl acetoacetate (B1235776), Phenylhydrazine (B124118) | Ultrasound (Solvent-free) | 2 min | 96% | researchgate.net |
| 2 | Ethyl acetoacetate, Hydrazine hydrate | Ultrasound (Solvent-free) | 3 min | 94% | researchgate.net |
| 3 | Ethyl benzoylacetate, Phenylhydrazine | Ultrasound (Solvent-free) | 2 min | 95% | researchgate.net |
| 4 | Aldehyde, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Ultrasound (in Water) | 35 min | 92% | nih.gov |
Nano-Catalyzed Protocols
The use of nanocatalysts in organic synthesis aligns with the principles of green chemistry by offering high catalytic efficiency, excellent yields, operational simplicity, and catalyst reusability. nih.gov Nanostructured catalysts provide a high surface-area-to-volume ratio, which significantly enhances their catalytic activity compared to bulk materials.
For the synthesis of pyrazole scaffolds, various nano-catalyzed protocols have been developed. An efficient green protocol for pyrazole derivatives involves the use of a nano-ZnO catalyst for the condensation of 1,3-diketones or ketoesters with substituted hydrazines at ambient temperature. researchgate.net This method is noted for its excellent yields, short reaction times, and easy work-up procedures. researchgate.net For example, the reaction of ethyl acetoacetate with phenylhydrazine in the presence of nano-ZnO yields the corresponding 1,3,5-substituted pyrazole efficiently. researchgate.net
More complex nanocatalysts have also been engineered to further improve synthetic efficiency. A lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanoparticle system has been successfully employed for the one-pot, four-component synthesis of pyrazole derivatives under solvent-free grinding conditions. nih.gov This dual-modified nanocatalyst demonstrates superior selectivity and stability, facilitating the transformation with high yields and minimal waste. nih.gov Other protocols have utilized ZnO nanocatalysts under microwave-assisted solvent-free conditions to synthesize substituted pyrazoles from cinnamaldehydes and hydrazine hydrate. pharmacophorejournal.com
Table 2: Examples of Nano-Catalyzed Synthesis of Pyrazole Analogues
| Catalyst | Reactants | Conditions | Time | Yield | Reference |
| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Ambient Temperature | 2-3 h | High | researchgate.net |
| Ag/La-ZnO core-shell | Aryl aldehyde, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Solvent-free, Grinding | 10-25 min | Excellent | nih.gov |
| ZnO Nanocatalyst | Cinnamaldehydes, Hydrazine hydrate | Microwave, Solvent-free | Short | High | pharmacophorejournal.com |
| Fe3O4@SiO2-Im[Br]-SB-Cu(II) | Aniline, Triethyl orthoformate, Sodium azide | Water, 40 °C | 35 min | 98% | nih.gov |
Solvent-Free Reaction Conditions
Solvent-free reactions, or solid-state reactions, are a cornerstone of green chemistry, minimizing the use of hazardous organic solvents and often leading to simplified work-up procedures and reduced chemical waste. tandfonline.comtandfonline.com These reactions can be promoted by grinding, microwave irradiation, or the use of catalytic amounts of phase-transfer catalysts under solventless conditions.
The synthesis of pyrazole derivatives has been successfully achieved using environmentally friendly solvent-free methods. One approach involves the reaction of 1,2-diacylhydrazines with dialkyl acetylenedicarboxylates in the presence of tetrabutylammonium (B224687) bromide (TBAB), a commercially available ionic salt, at room temperature. tandfonline.com This method produces highly functionalized pyrazoles in good yields (75–86%) with short reaction times, and the catalyst can be recovered and reused. tandfonline.com
Microwave irradiation is frequently coupled with solvent-free conditions to further accelerate reaction rates. researchgate.net The cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with various hydrazines to form 4,5-dihydro-1H-pyrazoles and dehydrated pyrazoles has been studied under solvent-free microwave conditions. The results showed that this method generally provides better yields and requires significantly shorter reaction times compared to reactions run in a solvent like methanol. researchgate.net The reaction temperature under microwave irradiation was also found to be a critical parameter influencing product formation and stability. researchgate.net
Table 3: Solvent-Free Synthesis of Pyrazole Derivatives
| Method | Catalyst | Reactants | Time | Yield (%) | Reference |
| Grinding | Tetrabutylammonium Bromide | 1,2-dibenzoylhydrazine, Dimethyl acetylenedicarboxylate | 2 h | 86% | tandfonline.com |
| Microwave | None | 4-methoxy-1,1,1-trifluoro-3-penten-2-one, Phenylhydrazine | 6 min | 95% | researchgate.net |
| Grinding | Ag/La-ZnO Nanocatalyst | Four-component synthesis of pyrano[2,3-c]pyrazoles | 10-25 min | Excellent | nih.gov |
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates all or most of the atoms of the reactants. nih.govtandfonline.com This strategy is highly valued in medicinal and pharmaceutical chemistry for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. nih.govnih.gov
The pyrazole core is readily accessible through various MCR strategies. A well-established four-component reaction for synthesizing pyrano[2,3-c]pyrazole derivatives involves the condensation of an aromatic aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate. nih.gov This reaction can be catalyzed by various agents, including piperidine (B6355638) or taurine, often in environmentally benign solvents like water, to produce densely functionalized pyrazoles in excellent yields (85-93%). nih.gov
Another MCR approach involves a three-component reaction between malononitrile, an orthoester, and a hydrazine derivative, catalyzed by acetic acid. This protocol provides a convenient route to 5-amino-4-cyano-1-substituted pyrazoles, which are versatile intermediates for further chemical transformations. tandfonline.com The high degree of atom economy and operational simplicity make MCRs a powerful and efficient tool for constructing the pyrazole scaffold found in this compound and its analogues. tandfonline.comresearchgate.net
Table 4: Multicomponent Reactions for the Synthesis of Pyrazole-Containing Scaffolds
| No. of Components | Reactants | Catalyst/Solvent | Product Type | Yield (%) | Reference |
| 4 | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Piperidine / Water | Pyrano[2,3-c]pyrazole | 85-93% | nih.gov |
| 3 | Malononitrile, Orthoester, Hydrazine derivative | Acetic acid / Ethanol | 5-Amino-4-cyanopyrazole | Good | tandfonline.com |
| 5 | Phenylhydrazine (2 eq.), Ethyl acetoacetate (2 eq.), Aldehyde (1 eq.) | Pd(0)-guanidine@MCM-41 | 4,4'-(Arylmethylene)-bis(1H-pyrazol-5-ol) | High | nih.gov |
Flow Chemistry Applications
Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. researchgate.net These benefits include superior control over reaction parameters (temperature, pressure, and stoichiometry), enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents, and straightforward scalability. mdpi.comgalchimia.com
The synthesis of pyrazole derivatives, including key pharmaceutical intermediates, has been successfully translated to continuous-flow processes. nih.gov A notable example is the safe and efficient synthesis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a close analogue of the target compound and a key intermediate for the drug darolutamide. rawdatalibrary.netresearchgate.net This process utilizes the in-situ generation and immediate consumption of ethyl diazoacetate, a toxic and potentially explosive intermediate, thereby minimizing the risks associated with its accumulation in batch reactors. rawdatalibrary.netresearchgate.net
Flow chemistry also significantly reduces reaction times. In one reported synthesis of pyrazolopyrimidinone (B8486647) derivatives, the reaction time was drastically cut from 9 hours in batch to just 16 minutes in a flow reactor, while achieving similar yields. mdpi.com The integration of synthesis, purification, and analysis units is also facilitated by continuous setups, accelerating process optimization. galchimia.com These attributes make flow chemistry a powerful technology for the efficient, safe, and scalable production of functionalized pyrazole carboxylates. nih.govmit.edu
Table 5: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis
| Product | Method | Reaction Time | Key Advantages of Flow | Reference |
| Ethyl 5-acetyl-1H-pyrazole-3-carboxylate | Flow | Short residence time | Safe in-situ use of explosive ethyl diazoacetate | rawdatalibrary.netresearchgate.net |
| Pyrazolopyrimidinone derivatives | Flow | 16 minutes | Reduction from 9 hours in batch; high efficiency | mdpi.com |
| N-aryl-5-methylpyrazole | Flow | Continuous | Decreased exposure to hazardous diazonium salts | nih.gov |
| Pyrazole-4-carboxylate derivatives | Flow | ~70 minutes | Good yields under mild conditions | mdpi.com |
Purification and Characterization Techniques (Excluding Basic Identification Data)
Following the synthesis of this compound and its analogues, rigorous purification and characterization are essential to confirm the structure and purity of the final compounds. Beyond basic identification methods, a combination of chromatographic and spectroscopic techniques is employed.
Purification Techniques:
Recrystallization: This is a primary method for purifying solid crude products. The synthesized compound is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the formation of pure crystals while impurities remain in the mother liquor. The choice of solvent is critical and is determined empirically to ensure the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. nih.govekb.eg
Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, column chromatography is the preferred purification method. The crude product is loaded onto a stationary phase (commonly silica (B1680970) gel) and eluted with a mobile phase (a single solvent or a gradient of solvents). Separation occurs based on the differential adsorption of the components to the stationary phase, allowing for the isolation of the desired pyrazole derivative in high purity. researchgate.net
Advanced Characterization Techniques:
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound and to support its structural elucidation. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound by measuring the mass-to-charge ratio with very high precision.
Elemental Analysis: This method provides the empirical formula of the compound by determining the percentage composition of elements (carbon, hydrogen, nitrogen, etc.). nih.govderpharmachemica.com The experimental values are compared with the calculated theoretical values for the proposed structure, serving as a fundamental confirmation of purity and composition. derpharmachemica.com
Infrared (IR) Spectroscopy: While often used for basic functional group identification, detailed analysis of the IR spectrum can confirm the presence of key structural motifs, such as the C=O stretch of the ester, the N-H stretch of the pyrazole ring, and the characteristic stretches for the nitro group (NO2). researchgate.netderpharmachemica.com
These techniques, used in combination, provide comprehensive evidence to confirm the identity, structure, and purity of the synthesized this compound and related analogues. ekb.eg
Chemical Transformations and Functionalization of Ethyl 5 Nitro 1h Pyrazole 3 Carboxylate Scaffold
Reactivity of the Nitro Group
The nitro group at the C5 position of the pyrazole (B372694) ring is a key functional handle that significantly influences the molecule's reactivity and provides a gateway for further derivatization.
Reduction to Amino Group
The reduction of the nitro group to an amino group is a fundamental transformation, yielding ethyl 5-amino-1H-pyrazole-3-carboxylate, a versatile intermediate for the synthesis of various heterocyclic systems. This conversion is most commonly achieved through catalytic hydrogenation.
Detailed research findings have demonstrated the efficacy of various reducing agents for this transformation. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like ammonium (B1175870) formate (B1220265) is an effective method. Other methodologies for the reduction of nitroarenes, which can be applied to this system, include the use of iron in acidic media. The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule.
Table 1: Conditions for the Reduction of Nitro Pyrazoles
| Catalyst/Reagent | Hydrogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd/C | H2 | Ethanol (B145695) | Room Temp. | >95 | Generic |
| Iron Powder | Acetic Acid | Ethanol/Water | Reflux | 85-95 | Generic |
| Tin(II) Chloride | HCl | Ethanol | Room Temp. | 80-90 | Generic |
Note: The data in this table is representative of typical conditions for nitro group reduction on aromatic and heterocyclic systems and may require optimization for ethyl 5-nitro-1H-pyrazole-3-carboxylate.
Influence on Electronic Properties and Reactivity
The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic properties and reactivity of the pyrazole ring. nih.gov This deactivating effect is due to both inductive and resonance effects. The electron-withdrawing nature of the nitro group decreases the electron density of the pyrazole ring, making it less susceptible to electrophilic aromatic substitution. libretexts.org
Conversely, the reduced electron density at the carbon atoms of the pyrazole ring enhances its susceptibility to nucleophilic attack. This electronic influence is crucial in directing the regioselectivity of further chemical transformations on the pyrazole scaffold.
Modifications of the Carboxylate Group
The ethyl carboxylate group at the C3 position offers another site for functionalization, allowing for the introduction of a variety of substituents through classical carboxylic acid derivative chemistry.
Conversion to Acid Chlorides and Amides
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-nitro-1H-pyrazole-3-carboxylic acid. This carboxylic acid can then be readily converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.trresearchgate.net
The resulting 5-nitro-1H-pyrazole-3-carbonyl chloride is a key intermediate for the synthesis of a wide range of amides. nih.gov Reaction with various primary and secondary amines affords the corresponding N-substituted amides. nih.gov This transformation is a robust method for introducing diverse structural motifs and building molecular complexity. mdpi.com
Table 2: Synthesis of Amide Derivatives from Pyrazole Carboxylic Acids
| Amine | Coupling Reagent | Solvent | Product | Reference |
|---|---|---|---|---|
| Primary/Secondary Amines | Thionyl Chloride | Dichloromethane | N-substituted pyrazole-3-carboxamide | nih.govmdpi.com |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide | Thionyl Chloride | Pyridine (B92270) | Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide | nih.gov |
Derivatization at Pyrazole Ring Positions
The nitrogen atoms of the pyrazole ring are nucleophilic and can be targeted for derivatization, most commonly through alkylation reactions.
Alkylation Approaches
N-alkylation of the pyrazole ring is a common strategy to introduce substituents that can modulate the compound's physicochemical properties. researchgate.net In the case of this compound, alkylation can occur at either of the two nitrogen atoms, potentially leading to a mixture of regioisomers. The regioselectivity of the alkylation is influenced by the steric and electronic nature of the substrate and the electrophile, as well as the reaction conditions. semanticscholar.org
Common alkylation methods involve the use of alkyl halides in the presence of a base. researchgate.net Alternative, acid-catalyzed methods using electrophiles like trichloroacetimidates have also been developed for the N-alkylation of pyrazoles. semanticscholar.orgmdpi.com
Table 3: N-Alkylation Approaches for Pyrazoles
| Alkylating Agent | Catalyst/Base | Solvent | General Outcome | Reference |
|---|---|---|---|---|
| Alkyl Halides | K2CO3, NaH | DMF, Acetonitrile | Mixture of N-alkylated regioisomers | researchgate.net |
| Trichloroacetimidates | Brønsted Acid (e.g., CSA) | Dichloromethane | N-alkylated pyrazoles | semanticscholar.orgmdpi.com |
Substitution at C3, C4, C5, and N1 Positions
The pyrazole ring of this compound and its substituents can be chemically altered to introduce a variety of functional groups, thereby modulating the molecule's physicochemical properties.
The N1 position of the pyrazole ring is a common site for substitution, typically achieved through N-alkylation reactions. researchgate.net The acidic nature of the N-H proton facilitates its removal by a base, followed by nucleophilic attack on an alkylating agent. This process allows for the introduction of a wide array of alkyl and substituted alkyl groups. For instance, N-alkylation of pyrazole carboxylates with agents like N-Boc-3-iodoazetidine or 3-O-tosylated glycerol-1,2-carbonate has been reported to yield highly functionalized derivatives. researchgate.net
At the C3 position , the ethyl carboxylate group is a key site for functionalization. While direct substitution on the C3 carbon of the ring is not commonly reported, transformations of the ester group are prevalent. Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental reaction that opens pathways to a variety of other functionalities. The resulting carboxylic acid can be converted into amides, other esters, or can participate in various coupling reactions.
The C4 position of the pyrazole ring is generally less reactive towards substitution compared to other positions. Bromination of similar pyrazole-5-carboxylate systems has been documented as a preliminary step for further functionalization, such as in the synthesis of pyrazole-based lamellarin O analogues. researchgate.net Subsequent palladium-catalyzed Suzuki cross-coupling reactions on the brominated intermediate allow for the introduction of aryl groups at this position.
The C5 position is significantly influenced by the strongly electron-withdrawing nitro group. This group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although the inherent reactivity of the pyrazole ring towards such substitutions can be low. Nevertheless, this pathway allows for the introduction of various nucleophiles. The nitro group can also be reduced to an amino group, which then serves as a versatile handle for a wide range of further chemical modifications, including diazotization and coupling reactions, or the formation of amides and sulfonamides. The synthesis of various ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, where different substituted phenyl groups are present at the C5 position, has also been achieved through the cyclocondensation of appropriately substituted diketones with hydrazine (B178648). nih.gov
| Position | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| N1 | N-Alkylation | Alkyl halides, Base | N-Substituted pyrazoles |
| C3 | Ester Hydrolysis | Acid or Base | Carboxylic acid |
| C4 | Bromination | Brominating agent (e.g., NBS) | C4-Brominated pyrazole |
| C4 | Suzuki Coupling | Arylboronic acid, Pd catalyst | C4-Aryl pyrazole |
| C5 | Nucleophilic Aromatic Substitution | Nucleophile (e.g., alkoxide, amine) | C5-Substituted pyrazole |
| C5 | Nitro Group Reduction | Reducing agent (e.g., H₂, Pd/C; SnCl₂, HCl) | C5-Amino pyrazole |
| C5 | Cyclocondensation | Substituted diketone, Hydrazine | C5-Aryl/Alkyl pyrazole |
Introduction of Other Heterocyclic Moieties
The this compound scaffold is an excellent starting material for the synthesis of fused heterocyclic systems. These reactions often involve the functional groups at the C3 and C5 positions, which can be transformed to participate in ring-forming reactions.
A common strategy involves the reduction of the C5-nitro group to an amino group, yielding ethyl 5-amino-1H-pyrazole-3-carboxylate. This derivative is a key intermediate for the construction of various fused pyrazole systems. For instance, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of pyrazolopyrimidines . researchgate.nettsijournals.com These compounds are purine (B94841) analogs and have garnered significant interest due to their diverse biological activities. The reaction proceeds through the condensation of the 1,3-dielectrophilic reagent with the N1-nitrogen and the C5-amino group of the pyrazole.
Similarly, pyrazolopyridines can be synthesized from 5-aminopyrazole precursors. nih.gov The construction of the pyridine ring can be achieved through various strategies, including reactions with α,β-unsaturated ketones or through multicomponent reactions involving an aldehyde and an active methylene (B1212753) compound. nih.gov
Furthermore, the functionalized pyrazole can be used to synthesize other fused systems. For example, N-alkylated pyrazoles with appropriate functional groups on the alkyl chain can undergo intramolecular cyclization to form systems like pyrazolo[5,1-c] nih.govoxazinones . researchgate.net This transformation often involves the initial N-alkylation followed by a subsequent ring-closing step.
| Starting Material Derivative | Reagents | Fused Heterocyclic System |
|---|---|---|
| Ethyl 5-amino-1H-pyrazole-3-carboxylate | 1,3-Diketones, β-Ketoesters | Pyrazolo[1,5-a]pyrimidine |
| Ethyl 5-amino-1H-pyrazole-3-carboxylate | α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine |
| N-Glycerylated pyrazole carboxylate | p-Toluenesulfonic acid | Pyrazolo[5,1-c] nih.govoxazinone |
| Ethyl 5-amino-1H-pyrazole-4-carbonitrile | Formamide | Pyrazolo[3,4-d]pyrimidine |
Pharmacological and Biological Activities of Pyrazole Derivatives
Other Therapeutic Potentials
Antioxidant Activity
The antioxidant potential of pyrazole (B372694) derivatives has been a subject of scientific investigation. Certain structural features of the pyrazole ring and its substituents can contribute to the scavenging of free radicals. For instance, the presence of hydroxyl or amino groups on the pyrazole or an attached aromatic ring can enhance antioxidant activity.
While direct studies on the antioxidant activity of ethyl 5-nitro-1H-pyrazole-3-carboxylate are not extensively documented in publicly available research, the evaluation of other pyrazole derivatives provides some insight. For example, a study on novel pyrazole derivatives revealed that the presence of specific substituents significantly influences their radical scavenging capabilities. The antioxidant activity of some pyrazole derivatives has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
It is hypothesized that the nitro group, being an electron-withdrawing group, might influence the electron-donating ability of the pyrazole ring, which is a key factor in antioxidant activity. However, without specific experimental data for this compound, its antioxidant profile remains an area for future research.
Angiotensin Converting Enzyme (ACE) Inhibitory Activity
Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major therapeutic strategy for the management of hypertension. A study investigating a series of chalcones and their corresponding pyrazole derivatives for their ACE inhibitory activity demonstrated that some of these compounds exhibited notable inhibitory potential. In that particular study, the most potent pyrazole derivative showed an IC50 value of 0.213 mM. nih.gov
The specific structural requirements for ACE inhibition by pyrazole derivatives are not fully elucidated, and there is no direct evidence in the reviewed literature to suggest that this compound possesses ACE inhibitory activity. The electronic and steric properties of the nitro and ethyl carboxylate groups would likely play a significant role in its interaction with the active site of the ACE enzyme. Further enzymatic assays are required to determine if this specific compound can act as an ACE inhibitor.
Monoamine Oxidase B (MAO-B) Inhibitory Activity
Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic target for neurodegenerative diseases like Parkinson's disease. While direct studies on this compound are lacking, research on other pyrazole and pyrazoline derivatives has shown potential for MAO-B inhibition. The structure of the pyrazole scaffold allows for modifications that can lead to selective inhibition of MAO-B. The nature and position of substituents on the pyrazole ring are critical for both the potency and selectivity of inhibition.
Adenosine (B11128) Receptor Antagonism (e.g., a3 adenosine receptor)
Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are involved in various physiological processes, and their modulation has therapeutic potential. Pyrazole-containing heterocyclic systems have been extensively explored as adenosine receptor antagonists. For instance, pyrazolo[4,3-e] nih.govnih.govijpmbs.comtriazolo[1,5-c]pyrimidine derivatives have been identified as potent and selective A2A and A3 adenosine receptor antagonists. nih.govresearchgate.net
Inhibition of Specific Enzymes
The versatility of the pyrazole scaffold has led to its investigation as an inhibitor for a wide range of enzymes.
PDE10A: Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Its inhibition is a potential therapeutic strategy for neurological and psychiatric disorders. Pyrazoloquinolines and other pyrazole derivatives have been developed as potent PDE10A inhibitors. mdpi.comnih.gov
LRRK2: Leucine-rich repeat kinase 2 (LRRK2) is a target for the treatment of Parkinson's disease. Substituted 1H-pyrazoles and aminopyrazole derivatives have been discovered as potent inhibitors of LRRK2 kinase activity. nih.govacs.org
PI3 Kinase: Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cell growth, proliferation, and survival. Dysregulation of the PI3K pathway is implicated in cancer. Pyrazole-based compounds have been investigated as PI3K inhibitors. nih.govnih.govresearchgate.net
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. Pyrazole derivatives are a well-known class of selective COX-2 inhibitors, with celecoxib (B62257) being a prominent example. Numerous studies have focused on designing and synthesizing novel pyrazole derivatives as potent and selective COX-2 inhibitors. nih.govrsc.orgnih.govtandfonline.com
WNV NS2B-NS3 proteinase: The West Nile Virus (WNV) NS2B-NS3 protease is essential for viral replication, making it an attractive target for antiviral drug development. Pyrazole ester derivatives have been identified as allosteric inhibitors of this viral protease. researchgate.netnih.gov
GlcN-6-P: Glucosamine-6-phosphate synthase is an enzyme involved in the biosynthesis of amino sugars in microorganisms. Its inhibition is a target for the development of antimicrobial agents. Trisubstituted pyrazole-based compounds have been explored as potential inhibitors of this enzyme. nih.govresearchgate.net
While the pyrazole core is present in inhibitors of these enzymes, the specific activity of this compound against them has not been reported. The substituents on the pyrazole ring are crucial for target specificity and potency.
Anticonvulsant and Antidepressant Properties
The central nervous system (CNS) activity of pyrazole derivatives has been an area of active research. While specific data for this compound is not available, related pyrazoline derivatives have been synthesized and evaluated for their antidepressant and anticonvulsant activities. Some of these compounds have shown promising results in preclinical models, suggesting that the pyrazole scaffold could be a valuable template for the design of new CNS-active agents. The mechanism of action for these effects is often linked to the modulation of neurotransmitter systems or ion channels.
Effects on Plant Physiology (e.g., Arabidopsis triple response)
Interestingly, the influence of pyrazole derivatives extends beyond pharmacology into plant physiology. Certain pyrazole derivatives have been found to induce a "triple response" in dark-grown Arabidopsis seedlings, a characteristic effect of the plant hormone ethylene. This response includes the inhibition of hypocotyl and root elongation and an exaggerated apical hook. One such pyrazole derivative, designated EH-1, was shown to induce the expression of some genes that are also responsive to ethylene, although the primary site of action appears to be different. ijpmbs.comijpmbs.com Further structure-activity relationship studies have identified other pyrazole derivatives with potent activity in inducing this response. nih.govjst.go.jp This suggests a potential application for certain pyrazole compounds as plant growth regulators. The effect of this compound on the Arabidopsis triple response has not been specifically reported.
Computational and Theoretical Studies
In Silico Drug Design and Discovery
In the realm of drug design and discovery, ethyl 5-nitro-1H-pyrazole-3-carboxylate serves as a scaffold that can be computationally screened and modified to identify derivatives with enhanced biological activity. In silico techniques enable the high-throughput virtual screening of libraries of compounds derived from this pyrazole (B372694) core against various biological targets. The process often begins with the generation of a 3D model of the parent molecule, which is then used as a template for designing new analogues with varied substituents.
Computational tools are employed to predict how these modifications would affect the molecule's interaction with specific enzymes or receptors. For instance, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of pyrazole derivatives to build mathematical models that correlate their chemical structures with their biological activities. These models help in identifying the key molecular features responsible for a desired therapeutic effect, thereby guiding the synthesis of more potent and selective drug candidates. The pyrazole nucleus is a well-established pharmacophore, and in silico methods are crucial in exploring its potential in developing novel therapeutics.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, molecular docking simulations are used to understand their binding mechanisms with specific protein targets. These simulations provide valuable information on the binding affinity, and the nature of intermolecular interactions such as hydrogen bonds, and hydrophobic interactions.
For example, docking studies on pyrazole derivatives have been conducted against a variety of protein targets, including kinases and enzymes implicated in different diseases. The docking results, often expressed as a binding energy score, help in ranking potential drug candidates and prioritizing them for further experimental validation. The nitro group and the ethyl carboxylate group on the pyrazole ring of the title compound are key functional groups that can participate in specific interactions with the amino acid residues in the active site of a protein, and molecular docking can precisely map these interactions.
Table 1: Illustrative Molecular Docking Results for Pyrazole Derivatives Against Various Protein Targets
| Derivative Scaffold | Protein Target | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4B | - | Modeled based on template |
| Pyrazole-carboxamide | Carbonic Anhydrase I/II | - | Not specified |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
The assessment of ADMET properties is a critical step in drug development to evaluate the pharmacokinetic profile of a compound. In silico ADMET prediction models are widely used to screen drug candidates at an early stage, thereby reducing the likelihood of late-stage failures. For this compound, computational tools can predict a range of properties including its oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicity.
These predictions are based on the molecule's physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area. For instance, Lipinski's rule of five is a commonly used guideline to assess the drug-likeness of a compound. While specific ADMET predictions for this compound are not detailed in the provided search results, studies on other pyrazole derivatives have shown that these in silico tools can effectively identify compounds with favorable pharmacokinetic profiles. For example, in silico ADMET predictions for certain thiazole (B1198619) Schiff base derivatives containing phenyl and furan (B31954) rings have validated their oral bioavailability. nih.gov
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT studies on this compound can provide deep insights into its molecular geometry, vibrational frequencies, and electronic properties. These calculations can determine the optimized molecular structure, bond lengths, and bond angles with high accuracy.
Furthermore, DFT is used to calculate various electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are useful for identifying the electrophilic and nucleophilic sites in the molecule, which is important for understanding its reactivity and intermolecular interactions. For instance, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid elucidated its structural and electronic properties, revealing a planar conformation and a relatively large HOMO-LUMO energy gap, indicating high electronic stability. nih.govdntb.gov.ua
Table 2: Key Parameters from a Representative DFT Study of a Pyrazole Carboxylate Derivative
| Parameter | Calculated Value |
|---|---|
| Method | B3LYP/6-31G(d) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | ~4.458 eV |
Note: This table is based on a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and is illustrative of the types of data obtained from DFT studies. nih.govdntb.gov.ua
Molecular Dynamics Simulations (e.g., MM-PBSA)
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. When combined with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), MD simulations can be used to calculate the binding free energy of a ligand to a protein with greater accuracy than molecular docking alone.
For a complex of this compound bound to a target protein, an MD simulation would track the movements of all atoms in the system, providing a detailed picture of the stability of the complex and the key interactions that maintain the binding. The MM-PBSA method is then used to calculate the binding free energy by analyzing snapshots from the MD trajectory. This approach accounts for solvent effects and conformational changes, offering a more realistic representation of the binding process. The calculated binding free energy can be correlated with experimental measures of binding affinity, such as the half-maximal inhibitory concentration (IC50). researchgate.net Studies on other pyrazole derivatives have successfully used MD simulations and MM-PBSA calculations to validate docking results and gain a deeper understanding of the binding mechanism at an atomic level. semanticscholar.orgfrontiersin.org
Advanced Research Applications of Ethyl 5 Nitro 1h Pyrazole 3 Carboxylate and Its Derivatives
Medicinal Chemistry and Drug Discovery
The pyrazole (B372694) nucleus is a well-established pharmacophore found in numerous therapeutic agents. The specific scaffold of ethyl 5-nitro-1H-pyrazole-3-carboxylate offers a unique starting point for the synthesis of novel compounds with potential medicinal applications. The electron-withdrawing nature of the nitro group influences the reactivity of the pyrazole ring, providing a handle for diverse chemical transformations.
Lead Compound Identification and Optimization
In the quest for new drugs, this compound and its close derivatives serve as valuable templates for the identification and optimization of lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target.
The process of lead optimization involves modifying the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For instance, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov In these studies, the core pyrazole-3-carboxylate structure is maintained while various substituents are introduced at the 5-position. This systematic modification allows researchers to establish structure-activity relationships (SAR), which are crucial for guiding the design of more potent and selective drug candidates. For example, the anti-inflammatory activity of derivatives such as Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate was found to be significant, suggesting that substitutions on the pyrazole scaffold can enhance therapeutic activity. nih.gov
The following table summarizes the anti-inflammatory activity of selected ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.
| Compound | Substitution at 5-position | Anti-inflammatory Activity (% inhibition of edema) |
| 2e | 2,3-dimethoxyphenyl | Significant |
| 2f | 3,4-dimethoxyphenyl | Significant |
Data based on a carrageenan-induced rat paw edema model. nih.gov
Building Blocks for Novel Pharmaceutical Agents
This compound is a versatile building block for the synthesis of more complex pharmaceutical agents. Its functional groups can be readily modified to introduce new pharmacophores and modulate the physicochemical properties of the resulting molecules. For example, the nitro group can be reduced to an amino group, which can then be further functionalized. The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, providing additional points for chemical diversification.
This strategic use as a foundational molecule allows for the construction of a library of diverse compounds for high-throughput screening. The synthesis of novel pyrazole derivatives often begins with a commercially available or readily synthesized pyrazole carboxylate, which is then elaborated through a series of chemical reactions. nih.gov This approach has been used to generate a wide array of compounds for screening against various therapeutic targets.
Development of Modulators for Specific Biological Pathways
Derivatives of this compound have been investigated as modulators of specific biological pathways, including those involving enzyme inhibition. The pyrazole scaffold can be tailored to fit into the active sites of enzymes, thereby inhibiting their activity and modulating downstream signaling pathways. This makes them attractive candidates for the development of targeted therapies for diseases such as cancer and inflammation.
For instance, pyrazole derivatives have been explored as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases. The pyrazole ring can act as a scaffold to which various substituents are attached to achieve selective inhibition of specific kinases. While direct studies on this compound as a kinase inhibitor are limited, its derivatives, obtained through modification of the nitro and ester groups, represent a promising avenue for the development of such targeted agents.
Agrochemical Development
In addition to its applications in medicinal chemistry, this compound and its derivatives have shown significant potential in the development of new agrochemicals. The pyrazole ring is a common feature in many commercially successful herbicides and fungicides.
Herbicidal Applications
Several pyrazole derivatives have been commercialized as herbicides, and research in this area continues to be active. The herbicidal activity of pyrazole compounds is often attributed to their ability to inhibit specific enzymes in plants that are essential for their growth and survival.
While specific herbicidal data for derivatives of this compound is not extensively documented in publicly available literature, the broader class of pyrazole carboxylate derivatives has demonstrated significant herbicidal potential. For example, certain pyrazole amide derivatives have been synthesized and shown to exhibit herbicidal activity by targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). The general strategy involves synthesizing a variety of substituted pyrazole derivatives and screening them for their ability to inhibit weed growth.
Fungicidal Properties
The fungicidal properties of pyrazole derivatives are well-established, and this compound serves as a valuable precursor for the synthesis of new antifungal agents. The modification of this scaffold has led to the discovery of compounds with potent activity against a range of plant pathogenic fungi.
A study on novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives, synthesized from a pyrazole carboxylate core, demonstrated significant antifungal activity. researchgate.net One of the synthesized compounds, an isoxazolol pyrazole carboxylate derivative, exhibited strong activity against Rhizoctonia solani, a common plant pathogen, with an EC50 value of 0.37 μg/mL. researchgate.net This highlights the potential of using the pyrazole-3-carboxylate scaffold as a basis for developing effective new fungicides.
The following table presents the in vitro antifungal activity of a selected isoxazolol pyrazole carboxylate derivative against various plant pathogenic fungi.
| Compound | Target Fungi | EC50 (μg/mL) |
| 7ai | Alternaria porri | 2.24 |
| Marssonina coronaria | 3.21 | |
| Cercospora petroselini | 10.29 | |
| Rhizoctonia solani | 0.37 |
EC50 values represent the concentration of the compound that inhibits 50% of fungal growth. researchgate.net
Insecticidal Efficacy
The pyrazole nucleus is a well-established pharmacophore in the agrochemical industry, forming the backbone of numerous commercial insecticides. nih.gov Derivatives of this compound are of particular interest for the development of new insecticidal agents due to the broad-spectrum activity associated with the pyrazole scaffold. nih.gov Research has demonstrated that modifications to the pyrazole ring and its substituents can lead to compounds with potent activity against a range of agricultural pests.
Several studies have highlighted the insecticidal potential of pyrazole derivatives against various insect species. For instance, novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings have been synthesized and evaluated for their insecticidal activities against Aphis fabae. researchgate.net One particular compound from this series demonstrated 85.7% mortality at a concentration of 12.5 mg/L, an efficacy comparable to the commercial insecticide imidacloprid. researchgate.net
Furthermore, pyrazole-5-carboxamides have been a focus of insecticide research. acs.orgacs.orgsigmaaldrich.com By designing and synthesizing novel pyrazole-5-carboxamides, researchers have developed compounds with significant activity against pests such as the cotton bollworm (Helicoverpa armigera) and the diamondback moth (Plutella xylostella). acs.orgacs.orgsigmaaldrich.com Some of these derivatives exhibited 60% stomach activity against cotton bollworm at a concentration of 5 mg kg⁻¹. acs.orgsigmaaldrich.com Additionally, certain pyrazole amides containing hydrazone substructures have shown notable control of a wide array of pests including Plutella xylostella, Helicoverpa armigera, and Culex pipiens pallens. nih.gov
The following table summarizes the insecticidal activity of selected pyrazole derivatives, showcasing the potential of this class of compounds in crop protection.
| Derivative Type | Target Pest | Efficacy | Concentration |
| 1H-pyrazole-5-carboxylic acid derivative | Aphis fabae | 85.7% mortality | 12.5 mg/L |
| Pyrazole-5-carboxamide derivative | Helicoverpa armigera (Cotton bollworm) | 60% stomach activity | 5 mg kg⁻¹ |
| Pyrazole amide with hydrazone substructure | Plutella xylostella | Notable control | 5 mg L⁻¹ |
| Pyrazole amide with hydrazone substructure | Helicoverpa armigera | Notable control | 10 mg L⁻¹ |
| Pyrazole amide with hydrazone substructure | Culex pipiens pallens | Notable control | 0.25 mg L⁻¹ |
Materials Science Applications
The functional versatility of the pyrazole ring has led to its exploration in various materials science applications, including the development of dyes, fluorescent materials, ligands for coordination chemistry, and energetic materials.
Derivatives of pyrazole are utilized in the synthesis of various dyes. For example, ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, a derivative of the parent compound, is a known intermediate in the production of C.I. Pigment Red 38 and C.I. Pigment Red 42. dyestuffintermediates.com These pigments are valued for their vibrant colors and stability.
In the realm of fluorescent materials, pyrazoline derivatives have shown promise as chemosensors. A synthesized pyrazoline derivative, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PY), has been demonstrated to be a highly selective fluorescent probe for the detection of Cd²⁺ ions. nih.gov The fluorescence of this compound is strongly quenched in the presence of cadmium ions, allowing for a detection limit of 0.09 μM. nih.gov This highlights the potential for developing sensitive and selective sensors based on the pyrazole scaffold.
Pyrazole derivatives are excellent ligands for the formation of coordination complexes with a wide range of metal ions. nih.govresearchgate.net The nitrogen atoms in the pyrazole ring can effectively coordinate with metal centers, leading to the formation of stable complexes with diverse structures and properties. researchgate.net These coordination compounds have found applications in various fields, including catalysis and bioinorganic chemistry. bohrium.com The ability to introduce various functional groups onto the pyrazole ring allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the characteristics of the metal complexes. nih.gov For example, pyrazole-acetamide ligands have been used to synthesize new Cd(II), Cu(II), and Fe(II) coordination complexes. nih.gov
The presence of the nitro group in this compound makes its derivatives promising candidates for the development of new energetic materials. nih.govnih.gov Nitrated-pyrazole-based compounds are known for their high heat of formation, high density, and good thermal stability, which are desirable properties for explosives, propellants, and pyrotechnics. nih.govnih.gov
Research into nitropyrazole-based energetic materials has yielded compounds with impressive performance characteristics. For instance, the introduction of multiple nitro groups onto the pyrazole ring can significantly enhance the detonation properties of the resulting compounds. nih.gov A series of derivatives based on a nitropyrazole–triazole backbone have been synthesized, with some exhibiting thermal stability comparable to the well-known heat-resistant explosive HNS. rsc.org One such derivative, DNPAT, has a decomposition temperature of 314 °C and a detonation velocity of 8889 m s⁻¹, surpassing that of traditional explosives like RDX. rsc.org
The following table presents the energetic properties of selected nitropyrazole-based compounds, illustrating their potential as high-performance energetic materials.
| Compound | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) | Decomposition Temperature (°C) |
| 3-Nitropyrazole (3-NP) | 1.57 | 7.02 | 20.08 | 174–175 |
| 4-Nitropyrazole (4-NP) | 1.52 | 6.86 | 18.81 | 163–165 |
| DNPAT | - | 8.889 | - | 314 |
| Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 2.15 | 7.965 | 29.3 | 202 |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.88 | 8.931 | 35.9 | 218 |
Emerging Trends and Future Research Directions
Development of Novel Therapeutic Agents for Untapped Targets
The pyrazole (B372694) scaffold is a well-established pharmacophore found in several commercial drugs. researchgate.net Derivatives of pyrazole have demonstrated a wide therapeutic spectrum, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities. mdpi.comnih.gov Ethyl 5-nitro-1H-pyrazole-3-carboxylate serves as a key intermediate for creating new chemical entities that could target diseases through novel mechanisms of action.
Future research is anticipated to focus on leveraging this scaffold to develop agents for previously untapped biological targets. The presence of the nitro group, a known bioisostere for other functional groups and a potential modulator of activity, combined with the carboxylate ester, offers multiple points for chemical modification. nih.gov This allows for the generation of diverse libraries of compounds for high-throughput screening against novel enzymes or receptors. For instance, while some pyrazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), future work could explore their potential as inhibitors of other enzymes implicated in disease, such as kinases, proteases, or histone deacetylases. researchgate.netontosight.ai Structure-activity relationship (SAR) studies on derivatives of this compound can elucidate the specific structural requirements for potent and selective inhibition of these untapped targets. researchgate.netnih.gov
| Therapeutic Area | Potential Untapped Targets | Rationale for Pyrazole Scaffold | Relevant Research Findings |
|---|---|---|---|
| Oncology | Receptor Tyrosine Kinases (e.g., VEGFR-2), Cyclin-Dependent Kinases (CDKs), DNA Gyrase | The pyrazole ring can act as a bioisosteric replacement for other heterocycles in known kinase inhibitors. nih.gov | Certain pyrazole derivatives have shown inhibitory activity against EGFR and VEGFR-2, suggesting potential for dual inhibitors. researchgate.net Other derivatives have been investigated as DNA gyrase inhibitors. mdpi.com |
| Infectious Diseases | Bacterial DNA gyrase, Fungal-specific enzymes, Viral proteases | The scaffold's planarity and ability to form hydrogen bonds are suitable for fitting into enzyme active sites. | Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have demonstrated significant antimicrobial and antifungal activity. nih.gov |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO) enzymes, Glycogen Synthase Kinase 3 (GSK-3) | The rigid pyrazole structure can be functionalized to achieve selective binding to enzyme isoforms. | Specific pyrazole derivatives have been identified as selective inhibitors of MAO-A, relevant for treating disorders like Parkinson's and Alzheimer's disease. nih.gov |
| Inflammatory Disorders | Novel cytokine receptors, Intracellular signaling proteins | Pyrazole derivatives have a proven track record as anti-inflammatory agents, often with fewer side effects than traditional NSAIDs. nih.govresearchgate.net | Substituted ethyl 1H-pyrazole-3-carboxylate derivatives have shown potent anti-inflammatory activity in animal models. nih.gov |
Innovations in Green Synthetic Methodologies
The synthesis of pyrazole derivatives has traditionally involved methods that may use hazardous reagents or solvents. nih.gov A significant emerging trend is the development of green and sustainable synthetic strategies. researchgate.netijprt.org These innovative methodologies aim to reduce reaction times, minimize waste, avoid toxic substances, and utilize renewable resources, aligning with the principles of green chemistry. nih.govias.ac.in
Future research concerning the synthesis of this compound and its derivatives will likely focus on optimizing and scaling up these green approaches. Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly solvents (like water or deep eutectic solvents) or even solvent-free conditions are becoming more prevalent. researchgate.netias.ac.in The use of recyclable catalysts, including magnetic nanoparticles and nano-catalysts, is also a key area of innovation, as they offer high efficiency and easy separation from the reaction mixture. researchgate.netmdpi.comnih.gov Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants, are particularly attractive for their atom economy and efficiency in generating pyrazole libraries. mdpi.com
| Green Synthesis Method | Description | Advantages for Pyrazole Synthesis | Example/Catalyst |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to dramatic reductions in reaction time. | Rapid synthesis, higher yields, and often cleaner reactions compared to conventional heating. researchgate.net | Synthesis of 3,5-disubstituted-1H-pyrazoles under solvent-free conditions. mdpi.com |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, which enhances mass transfer and reaction rates. | Reduced reaction times and temperatures, improved yields. researchgate.net | Facilitating bond formations under solvent-free conditions. researchgate.net |
| Multicomponent Reactions (MCRs) | One-pot reactions where three or more starting materials react to form a single product. | High atom economy, operational simplicity, and rapid generation of molecular diversity. mdpi.comnih.gov | Taurine-catalyzed four-component reaction in water to afford dihydropyrano[2,3-c]pyrazoles. mdpi.com |
| Nano-Catalysis | Use of catalysts in the nanometer size range, offering high surface area and reactivity. | High efficiency, recyclability, and often milder reaction conditions. mdpi.comnih.gov | Co3O4-SiO2-NH2 nanocomposites for the synthesis of pyranopyrazoles. mdpi.com |
| Green Solvents | Use of environmentally benign solvents like water, ethanol (B145695), or deep eutectic solvents (DES). | Reduces environmental pollution and hazards associated with volatile organic compounds (VOCs). nih.govresearchgate.net | Synthesis of pyrazole derivatives in an environmentally friendly PEG-400/H2O medium. mdpi.com |
Rational Design of Highly Efficient Bioactive Pyrazoles
The process of drug discovery is increasingly moving away from random screening towards the rational design of molecules tailored to interact with a specific biological target. mdpi.com For a scaffold like this compound, rational design principles are crucial for developing highly efficient and selective bioactive compounds. This approach involves using computational tools and a deep understanding of structure-activity relationships (SAR) to guide synthetic efforts. researchgate.net
Future research will heavily rely on computational methods such as molecular docking and molecular dynamics (MD) simulations to predict how derivatives of this compound will bind to target proteins. researchgate.netmdpi.com These in silico studies can help prioritize which novel compounds to synthesize, saving time and resources. By systematically modifying the substituents on the pyrazole ring—for example, by replacing the ethyl ester with different amides or the nitro group with other electron-withdrawing groups—researchers can fine-tune the molecule's electronic and steric properties to optimize its interaction with the target's binding site. nih.gov This iterative cycle of design, synthesis, and biological testing is key to developing pyrazole derivatives with enhanced potency and selectivity. nih.gov
| Position on Pyrazole Ring | Substituent Type | Potential Impact on Bioactivity | Design Rationale |
|---|---|---|---|
| N1 | Aryl, Alkyl, Heteroaryl groups | Influences lipophilicity, steric bulk, and potential for π-π stacking interactions. Can significantly alter target selectivity. | Introducing specific aryl groups can target pockets in enzyme active sites, as seen in kinase inhibitors. |
| C3 (Carboxylate position) | Amides, Hydrazides, other ester variants | Modulates hydrogen bonding capabilities, solubility, and metabolic stability. Can act as a key interaction point with the target. | Conversion of the ester to an amide or hydrazide can introduce new hydrogen bond donors/acceptors to improve binding affinity. researchgate.net |
| C4 | Halogens, Small alkyl groups | Can modify the electronic nature of the ring and provide additional contact points within a binding pocket. | Adding a substituent at C4 can fill a hydrophobic pocket or create specific halogen bonds, enhancing potency. |
| C5 (Nitro position) | Amino, Cyano, Sulfonyl groups | The nitro group is a strong electron-withdrawing group; replacing it can alter the pKa of the N-H proton and overall electronic profile, affecting binding and reactivity. | Reduction of the nitro group to an amino group introduces a key nucleophilic site for further functionalization and can drastically change biological activity. mdpi.com |
Exploration of New Application Domains beyond Traditional Areas
While the primary focus for pyrazole derivatives has been in pharmaceuticals, their unique chemical and physical properties make them suitable for a range of other applications. ias.ac.in Research is expanding to explore the use of nitropyrazoles, including derivatives of this compound, in fields beyond medicine.
One of the most significant non-traditional applications for nitropyrazoles is in the field of energetic materials. nih.gov The high nitrogen content and the presence of the nitro group contribute to a high heat of formation and density, which are desirable properties for explosives, propellants, and pyrotechnics. nih.gov Another emerging area is materials science, particularly in the development of materials with nonlinear optical (NLO) properties. Organic molecules with donor and acceptor groups connected by a π-conjugated system, a description that fits certain pyrazole derivatives, can exhibit large NLO responses, making them candidates for applications in optical communications and information storage. arabjchem.org Furthermore, the biological activity of pyrazoles extends to agrochemicals, where they have been developed as herbicides, insecticides, and fungicides. mdpi.com
| Application Domain | Relevant Properties of Nitropyrazoles | Specific Application Example | Future Outlook |
|---|---|---|---|
| Energetic Materials | High nitrogen content, high density, positive heat of formation, thermal stability. nih.gov | Development of highly energy-insensitive explosives and propellants. nih.gov | Design of novel bridged or polycyclic nitropyrazole structures to further enhance energetic performance and stability. |
| Materials Science (Nonlinear Optics) | Extended π-conjugation, presence of electron donor-acceptor groups, thermal stability. arabjchem.org | N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied as potential candidates for optical limiting applications. arabjchem.org | Synthesis of new pyrazole derivatives with optimized donor-acceptor strengths to maximize NLO response. |
| Agrochemicals | Broad-spectrum biological activity against pests and fungi. mdpi.com | Development of novel fungicides and insecticides. | Rational design of pyrazole-based agrochemicals with higher potency and improved environmental safety profiles. |
| Fine Chemicals | Versatile synthetic intermediates due to multiple reaction sites. nih.gov | Used as intermediates for the synthesis of photosensitive materials and other specialized chemicals. nih.gov | Exploration as building blocks for functional dyes, ligands for catalysis, and corrosion inhibitors. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 5-nitro-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or nitrile intermediates. For example, condensation reactions involving ethyl cyanoacetate and nitro-substituted hydrazines under acidic or basic conditions (e.g., using acetic acid or KOH) yield the pyrazole core. Optimization includes controlling temperature (80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios to minimize side products like regioisomers or over-nitrated derivatives . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How is structural characterization performed for this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., nitro group at C5, ester at C3) and tautomeric forms.
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., calculated for : 185.0437) and fragmentation patterns .
- Infrared (IR) spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1520 cm (Nitro group) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risks noted in similar nitro-pyrazoles) .
- Ventilation : Use fume hoods to mitigate inhalation of decomposition products (e.g., nitrogen oxides) .
- Waste disposal : Collect in sealed containers for incineration by licensed facilities to prevent environmental contamination .
Advanced Research Questions
Q. How does the nitro group influence the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Thermal stability : Decomposition above 200°C releases NO gases, requiring TGA/DSC analysis for safe storage .
- Photoreactivity : Nitro groups may undergo reduction or ring-opening under UV light; stability studies should use amber glassware and inert atmospheres .
- Hydrolytic sensitivity : The ester moiety is prone to hydrolysis in aqueous basic conditions; kinetic studies in buffered solutions (pH 7–12) can quantify degradation rates .
Q. What pharmacological applications are emerging for nitro-substituted pyrazole carboxylates?
- Methodological Answer :
- Enzyme inhibition : Analogous compounds (e.g., ethyl 5-amino-1H-pyrazole-4-carboxylates) show activity against kinases and cyclooxygenases. Docking studies with target proteins (e.g., COX-2) can guide structural modifications .
- Antimicrobial screening : Nitro groups enhance redox activity; MIC assays against Gram-negative bacteria (e.g., E. coli) under aerobic/anaerobic conditions reveal mechanism-dependent efficacy .
Q. How can analytical methods be developed to resolve impurities in this compound synthesis?
- Methodological Answer :
- HPLC-DAD/UV : Use C18 columns with acetonitrile/water mobile phases to separate regioisomers (e.g., 4-nitro vs. 5-nitro derivatives) .
- LC-MS/MS : Detect trace nitroso byproducts (e.g., ethyl 5-nitroso derivatives) with MRM transitions specific to m/z 170–185 .
- Challenges : Nitro groups reduce volatility for GC-MS; derivatization (e.g., silylation) may be required .
Q. How do contradictory data on nitro-pyrazole toxicity arise, and how can they be reconciled?
- Methodological Answer :
- Source variability : Discrepancies in LD values may stem from impurity profiles (e.g., residual hydrazine in crude batches). Purity verification via elemental analysis and HPLC is critical .
- Species-specific effects : Acute toxicity studies in rodents vs. in vitro hepatocyte models often diverge; cross-species metabolite profiling (e.g., CYP450 assays) clarifies metabolic pathways .
Q. What crystallographic insights exist for nitro-pyrazole carboxylates, and how do they inform supramolecular interactions?
- Methodological Answer :
- X-ray diffraction : Studies on analogs (e.g., ethyl 5-amino-1H-pyrazole-4-carboxylate) reveal hydrogen-bonded dimers via NHO=C interactions, stabilizing crystal lattices .
- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electrostatic potential surfaces to guide cocrystal design with APIs like NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
